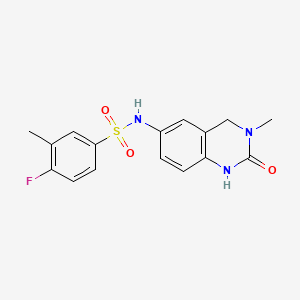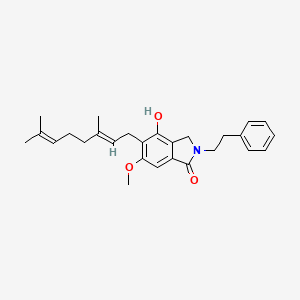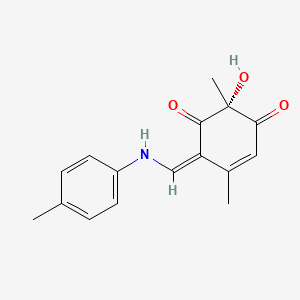
Talaroenamine F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Talaroenamine F is a secondary metabolite derived from the fungus Penicillium malacosphaerulum.
準備方法
Synthetic Routes and Reaction Conditions: Talaroenamine F is synthesized using a one-pot/two-stage precursor-directed biosynthesis approach. The initial precursor, p-methylaniline, is used as a carrier to capture the biologically synthesized cyclohexanedione, producing this compound. Subsequently, other aniline derivatives replace the p-methylaniline fragment to generate the final products .
Industrial Production Methods: The industrial production of this compound involves the cultivation of Penicillium malacosphaerulum in a controlled environment. The fungus is grown in a medium containing specific precursors and conditions that promote the biosynthesis of this compound. The process includes maintaining the culture at 28°C and agitating it at 180 rpm for 24 hours .
化学反応の分析
Types of Reactions: Talaroenamine F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and product purity .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified chemical structures. These derivatives are often evaluated for their potential biological activities and therapeutic applications .
科学的研究の応用
Talaroenamine F has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying biosynthetic pathways and reaction mechanisms. In biology, this compound is investigated for its potential antimicrobial and cytotoxic activities. In medicine, it is explored for its potential as a therapeutic agent against various diseases. In industry, this compound and its derivatives are evaluated for their potential use in developing new drugs and bioactive compounds .
作用機序
The mechanism of action of talaroenamine F involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, and disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds: Similar compounds to talaroenamine F include other talaroenamine derivatives, such as talaroenamines F1-F19. These compounds share similar chemical structures and biosynthetic pathways but differ in their specific substituents and biological activities .
Uniqueness: this compound is unique due to its specific chemical structure and the biosynthetic approach used for its production. The one-pot/two-stage precursor-directed biosynthesis method allows for the generation of diverse talaroenamine derivatives, enhancing the compound’s potential for various scientific and therapeutic applications .
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
(2R,6Z)-2-hydroxy-2,5-dimethyl-6-[(4-methylanilino)methylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C16H17NO3/c1-10-4-6-12(7-5-10)17-9-13-11(2)8-14(18)16(3,20)15(13)19/h4-9,17,20H,1-3H3/b13-9-/t16-/m1/s1 |
InChIキー |
GHIFITRPODXZEX-RCBBPTIPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N/C=C\2/C(=CC(=O)[C@@](C2=O)(C)O)C |
正規SMILES |
CC1=CC=C(C=C1)NC=C2C(=CC(=O)C(C2=O)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


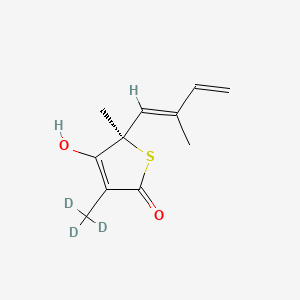
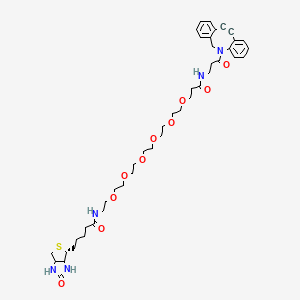
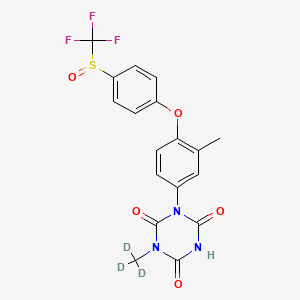
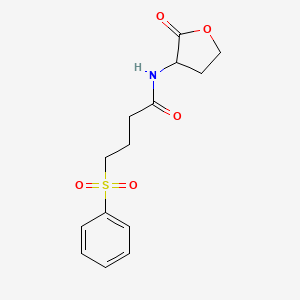

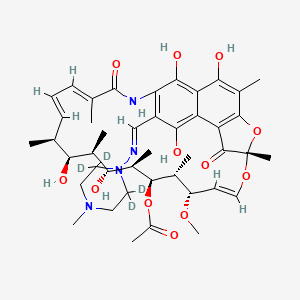
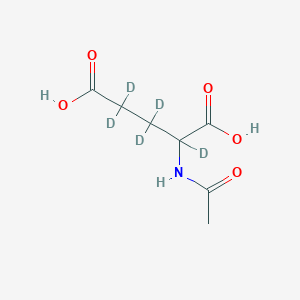
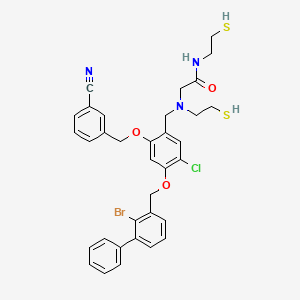
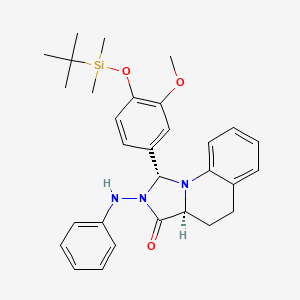

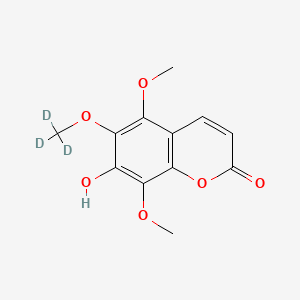
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
